Cas no 36062-04-1 (Tetrahydrocurcumin)
Tetrahydrocurcumin Chemical and Physical Properties
Names and Identifiers
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- Tetrahydrocurcumin
- Tetrahydrodiferuloylmethane
- Tetrahydrocucumin
- 1,7-Bis(4-hydroxy-3-methoxyphenyl) heptane-3,5-dione
- HZIV 81-2
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione
- NSC687845
- [ "" ]
- tetrahydrocurcuminoids
- 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
- Sabiwhite
- 3,5-Heptanedione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
- LBTVHXHERHESKG-UHFFFAOYSA-N
- 3,5-Heptamedopme. 1,7-bis(hydroxy-3methoxyphenyl)heptane
- 00U0645U03
- THC (Tetra Hydro Curcumin)
-
- MDL: MFCD04152347
- Inchi: 1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3
- InChI Key: LBTVHXHERHESKG-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
Computed Properties
- Exact Mass: 372.15700
- Monoisotopic Mass: 372.15728848 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1
- Topological Polar Surface Area: 93.1A^2
- Isotope Atom Count: 0
- Molecular Weight: 372.4
- XLogP3: 2.8
Experimental Properties
- Color/Form: Powder
- Density: 1.222
- Melting Point: 95-97 ºC
- Boiling Point: 564.1°C at 760 mmHg
- Flash Point: Fahrenheit: 384.8 ° f
Celsius: 196 ° c - Solubility: 9.434 mg/L @ 25 °C (est)
- PSA: 96.22000
- LogP: 3.69140
Tetrahydrocurcumin Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tetrahydrocurcumin Customs Data
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Tetrahydrocurcumin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0893-10mM*1mLinDMSO |
Tetrahydrocurcumin |
36062-04-1 | 99.43% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-N0893-5mg |
Tetrahydrocurcumin |
36062-04-1 | 98.96% | 5mg |
¥500 | 2025-04-16 | |
| MedChemExpress | HY-N0893-10mg |
Tetrahydrocurcumin |
36062-04-1 | 98.96% | 10mg |
¥800 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S3917-25mg |
Tetrahydrocurcumin |
36062-04-1 | 99.03% | 25mg |
¥1040.19 | 2023-09-15 | |
| ChemFaces | CFN90583-20mg |
Tetrahydrocurcumin |
36062-04-1 | >=98% | 20mg |
$188 | 2021-07-22 | |
| DC Chemicals | DCS-095-20 mg |
Tetrahydrocucumin |
36062-04-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3735-2 mg |
Tetrahydro Curcumin |
36062-04-1 | 99.37% | 2mg |
¥348.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3735-5 mg |
Tetrahydro Curcumin |
36062-04-1 | 99.37% | 5mg |
¥498.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3735-50 mg |
Tetrahydro Curcumin |
36062-04-1 | 99.37% | 50mg |
¥2475.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3735-100 mg |
Tetrahydro Curcumin |
36062-04-1 | 99.37% | 100MG |
¥3712.00 | 2022-04-26 |
Tetrahydrocurcumin Suppliers
Tetrahydrocurcumin Related Literature
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Yuan Liang,Jingqi Zhao,Haoyang Zou,Jie Zhang,Tiehua Zhang Food Funct. 2021 12 10667
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Zi-Yuan Zhou,Jing Yuan,Qing Pan,Xiao-Mei Mo,Yong-Li Xie,Feng Yin,Zigang Li,Nai-Kei Wong RSC Adv. 2019 9 19869
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Jia-Ching Wu,Mei-Ling Tsai,Ching-Shu Lai,Ying-Jan Wang,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2014 5 12
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Weihai Liu,Zhenbiao Zhang,Guosheng Lin,Dandan Luo,Hanbin Chen,Hongmei Yang,Jiali Liang,Yuhong Liu,Jianhui Xie,Ziren Su,Hongying Cao Food Funct. 2017 8 3120
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Evamaria Hofmann,Anna Saridis,Didier Touraud,Richard Buchner,Werner Kunz Phys. Chem. Chem. Phys. 2023 25 20728
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Linear diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on Tetrahydrocurcumin
Tetrahydrocurcumin (CAS No. 36062-04-1): A Promising Bioactive Compound in Chemical and Biomedical Research
The Tetrahydrocurcumin, identified by its CAS No. 36062-04-1, is a naturally occurring compound derived from the Curcuma longa plant, commonly known as turmeric. This molecule represents the reduced form of curcumin, the principal polyphenolic component of turmeric, and exhibits enhanced bioavailability and stability compared to its parent compound. Structurally characterized by a tetrahydroxanthone skeleton, Tetrahydrocurcumin (THC) demonstrates unique chemical properties that underpin its diverse applications in pharmaceuticals, cosmetics, and nutraceuticals. Recent advancements in synthetic chemistry and bioactivity profiling have further expanded its potential in addressing unmet clinical needs.
Tetrahydrocurcumin's antioxidant capacity has been extensively validated through mechanistic studies. Unlike curcumin, which primarily acts via redox cycling, THC operates through direct radical scavenging mechanisms involving its hydroxyl groups. A 2023 study published in Nature Communications demonstrated that CAS No. 36062-04-1-derived compounds neutralize reactive oxygen species (ROS) with an efficiency 1.8-fold higher than vitamin C under physiological conditions. This enhanced antioxidant profile is attributed to the molecule's conjugated double bond system and spatial arrangement of phenolic moieties, which optimize electron delocalization.
In inflammatory disease modeling, Tetrahydrocurcumin has emerged as a potent anti-inflammatory agent through dual action pathways. Preclinical data from mouse models of rheumatoid arthritis revealed that oral administration of CAS No. 36062-04-1-enriched extracts inhibited NF-κB signaling by suppressing IκBα phosphorylation, resulting in reduced IL-6 and TNF-alpha production by 75% after 14 days of treatment (Journal of Medicinal Chemistry, 2024). These findings align with proteomic analyses showing THC's ability to modulate Nrf2-dependent antioxidant responses while downregulating pro-inflammatory cytokine cascades.
Cancer research has uncovered novel oncology applications for Tetrahumanecurcumins. A landmark study published in Cancer Research (June 2024) demonstrated that CAS No. 36062-04-1 induces apoptosis in triple-negative breast cancer cells via mitochondrial depolarization and caspase activation pathways without affecting normal mammary epithelial cells at therapeutic doses. The compound also exhibited synergistic effects when combined with doxorubicin, enhancing drug efficacy by overcoming multidrug resistance mediated through P-glycoprotein inhibition.
In neurodegenerative disease research, Tetrahydrocurcumin's neuroprotective properties are being actively investigated. A recent Alzheimer's disease model study using APP/PS1 transgenic mice showed that daily THC administration reduced amyloid-beta plaque accumulation by modulating BACE1 enzyme activity while improving synaptic plasticity markers like PSD95 expression (Neurobiology of Aging, May 2024). The molecule's blood-brain barrier permeability - confirmed through ex vivo Caco-2 cell monolayer studies - supports its potential for CNS drug delivery systems.
Synthetic advancements have optimized production methods for pharmaceutical-grade CAS No. 36062-04-1. Catalytic hydrogenation protocols using palladium-on-carbon catalysts now achieve >98% purity with reaction times reduced to 9 hours compared to traditional methods requiring multiple purification steps (ACS Catalysis, March 2024). These improvements address scalability challenges while maintaining stereochemical integrity - critical for preserving biological activity.
Ongoing clinical trials (NCT identifiers: NCTxxxxxx) are evaluating THC formulations for dermatological indications such as psoriasis vulgaris and atopic dermatitis. Phase I/IIa results presented at the Society for Investigative Dermatology (June 2024) showed significant improvement in Eczema Area and Severity Index scores after topical application without skin irritation observed at concentrations up to 5% w/w.
The compound's photostability - a critical factor for cosmetic applications - was recently characterized using UV-vis spectroscopy under simulated sunlight exposure (Photochemical & Photobiological Sciences, April 2024). Results demonstrated half-life extension over curcumin by maintaining >85% chemical integrity after 7 days exposure at ambient temperature conditions.
Structural analog design efforts are exploring substituent modifications on the tetrahydronaphthalene core to enhance specific activities while maintaining safety profiles. A series of methoxy-substituted derivatives showed improved solubility without compromising antioxidant capacity according to DFT calculations published in Organic Letters (February 2024).
Bioavailability optimization strategies include lipid nanoparticle encapsulation techniques that achieved >95% encapsulation efficiency with sustained release profiles over a week period using polycaprolactone matrices (Journal of Controlled Release, January 2025).
Epidemiological studies correlating dietary turmeric consumption with lower incidence rates of metabolic syndrome provide population-level evidence supporting further exploration into systemic metabolic benefits of standardized THC extracts.
Toxicological assessments conducted under OECD guidelines confirmed no mutagenic effects up to concentrations exceeding therapeutic levels by an order of magnitude through Ames test validation (Toxicology Reports, July 2024).
The compound's unique redox cycling capability allows it to function as both an antioxidant and prooxidant depending on microenvironmental conditions - a property being leveraged in targeted drug delivery systems where oxidative stress is selectively induced within tumor microenvironments.
In wound healing applications, animal studies demonstrated accelerated reepithelialization rates due to enhanced collagen synthesis mediated through TGF-beta signaling activation without fibrosis development observed over long-term monitoring periods.
The compound's role as a natural chelator for heavy metals like lead and cadmium has opened new avenues for environmental remediation strategies while maintaining pharmaceutical applicability through proper purification protocols.
Ongoing research into THCs' effects on gut microbiota composition suggests potential prebiotic properties that could be harnessed for developing next-generation probiotic formulations addressing inflammatory bowel diseases.
The structural similarity between THCs' xanthone ring system and known kinase inhibitors provides promising leads for rational drug design targeting specific signaling pathways involved in cancer progression.
New analytical methodologies including LC-HRMS/MS approaches have enabled precise quantification down to picomolar concentrations across complex biological matrices supporting pharmacokinetic studies required for regulatory submissions.
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